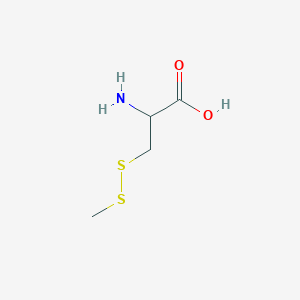
S-Methyl Thiocysteine Group
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl Thiocysteine Group is a compound belonging to the class of organic compounds known as L-cysteine-S-conjugates. These compounds contain L-cysteine where the thio-group is conjugated. The chemical formula for this compound is C4H9NO2S2, and it has a molecular weight of 167.25 g/mol . This compound is characterized by the presence of a methyl group attached to the sulfur atom of cysteine, forming a thioether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl Thiocysteine Group typically involves the methylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Cysteine+CH3I→S-Methyl Thiocysteine Group+NaI
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of protective groups to prevent unwanted side reactions and purification techniques like crystallization or chromatography are also common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage back to the thiol form.
Substitution: The methyl group attached to the sulfur can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl thioethers.
Applications De Recherche Scientifique
S-Methyl Thiocysteine Group has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the behavior of sulfur-containing amino acids in biological systems.
Medicine: Research into its potential therapeutic effects, such as antioxidant properties, is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of S-Methyl Thiocysteine Group involves its interaction with various molecular targets and pathways. The thioether linkage allows it to participate in redox reactions, which can modulate cellular oxidative stress levels. It can also interact with enzymes and proteins that contain reactive thiol groups, potentially affecting their activity and function.
Comparaison Avec Des Composés Similaires
S-Methylcysteine: Similar in structure but lacks the additional sulfur atom.
L-Cysteine: The parent compound without the methylation.
Methionine: Another sulfur-containing amino acid with a similar thioether linkage.
Uniqueness: S-Methyl Thiocysteine Group is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C4H9NO2S2 |
|---|---|
Poids moléculaire |
167.3 g/mol |
Nom IUPAC |
2-amino-3-(methyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C4H9NO2S2/c1-8-9-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |
Clé InChI |
PYFNLWPQPNXHCS-UHFFFAOYSA-N |
SMILES canonique |
CSSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



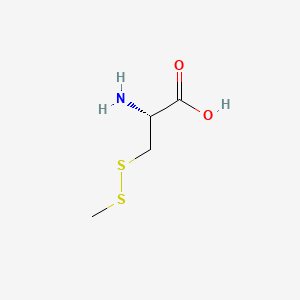
![5,6,7,8-Tetrahydro-imidazo[1,2-A]pyridine-6,7,8-triol](/img/structure/B10778087.png)
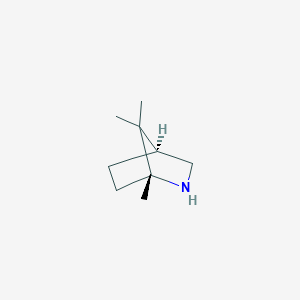
![3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1'-biphenyl-2-olate](/img/structure/B10778106.png)
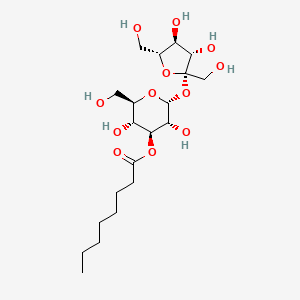
![3-(1h-Indol-3-yl)-2-[4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-propionic acid](/img/structure/B10778108.png)
![2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine](/img/structure/B10778111.png)
![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-3,4-diphosphonophenylalaninamide](/img/structure/B10778113.png)

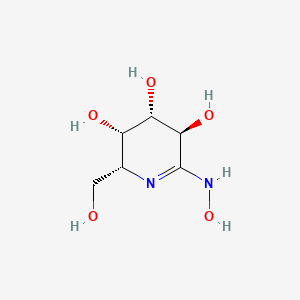
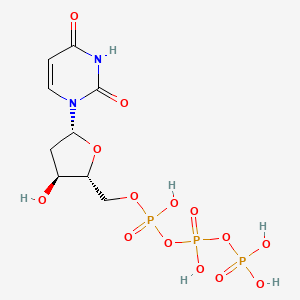
![4,6-dideoxy-4-{[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}-alpha-D-glucopyranose](/img/structure/B10778150.png)
![(2S,5S)-2-amino-5-[1-[(2R,3R,4R,5S)-5-[[[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-carbamoylpyridin-1-ium-4-yl]-5-hydroxy-4-oxopentanoic acid](/img/structure/B10778170.png)
